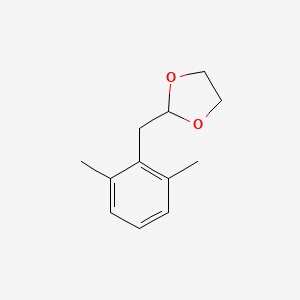

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene

Description

Properties

IUPAC Name |

2-[(2,6-dimethylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-4-3-5-10(2)11(9)8-12-13-6-7-14-12/h3-5,12H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZLZORRLFONDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645895 | |

| Record name | 2-[(2,6-Dimethylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-37-0 | |

| Record name | 2-[(2,6-Dimethylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 2,6-dimethylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxolane ring via a condensation reaction. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dioxolane ring to a diol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Diols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Synthesis

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene serves as a crucial building block in the synthesis of pharmaceuticals. Its ability to form stable adducts with biological molecules makes it valuable in drug development. Research indicates that derivatives of dioxolanes can interact with DNA components, leading to the formation of DNA adducts that may have implications in mutagenesis and carcinogenesis.

Case Study: Anticancer Properties

Studies have shown that compounds containing dioxolane structures exhibit cytotoxicity against various cancer cell lines. For instance, interaction studies revealed that this compound can influence genetic material stability and integrity, suggesting its potential as an anticancer agent .

Polymer Chemistry

2.1 Polymerization Processes

In polymer chemistry, this compound is used to synthesize novel polymers with desirable properties. Its unique structure allows for the creation of thermosetting resins that exhibit low dissipation characteristics. These materials are essential for applications requiring thermal stability and mechanical strength .

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Dissipation Factor | Low |

Case Study: Thermosetting Resins

Research has demonstrated the successful incorporation of this compound in the production of low-dissipation thermosets. These materials are particularly useful in electronics and automotive industries where durability and heat resistance are paramount .

Environmental Applications

3.1 Herbicide Development

The compound is also explored as an intermediate for synthesizing herbicides. Dioxolane derivatives have been reported to exhibit herbicidal properties, making them candidates for agricultural applications . For example, certain dioxolan-substituted amides have shown effectiveness as preemergence grass herbicides.

| Herbicide Type | Active Ingredient | Application Method |

|---|---|---|

| Preemergence | Dioxolan-substituted amides | Soil application |

| Postemergence | Dioxolane derivatives | Foliar spray |

Mechanism of Action

The mechanism of action of 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring’s substituents can modulate the compound’s electronic properties, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

2,6-Dimethylanisole (2-Methoxy-1,3-dimethylbenzene)

- Molecular Formula : C₉H₁₂O

- Molecular Weight : 136.19 g/mol

- Key Differences : Replaces the dioxolane group with a methoxy (-OCH₃) substituent.

- Properties :

2,6-Dimethoxytoluene (1,3-Dimethoxy-2-methylbenzene)

- Molecular Formula : C₉H₁₂O₂

- Molecular Weight : 152.19 g/mol

- Key Differences : Contains two methoxy groups at the 1- and 3-positions, adjacent to the methyl group.

- Properties :

Halogenated Derivatives

2-Fluoro-1,3-dimethylbenzene

- Molecular Formula : C₈H₉F

- Molecular Weight : 124.16 g/mol

- Key Differences : Substitutes the dioxolane group with a fluorine atom.

- Properties :

2,6-Dimethylbenzyl Chloride

- Molecular Formula : C₉H₁₁Cl

- Molecular Weight : 154.64 g/mol

- Key Differences : Features a chloromethyl (-CH₂Cl) group instead of the dioxolane ring.

- Properties :

Dioxolane-Containing Analogues

1-[2-p-Tolyl-4-(2-Trifluoromethoxyphenoxymethyl)-1,3-dioxolan-2-ylmethyl]-1H-1,2,4-Triazole

- Key Differences: Incorporates a triazole ring and trifluoromethoxy-phenoxy group alongside the dioxolane.

- Properties: Enhanced steric bulk and electronic complexity, making it suitable for catalytic applications . Synthesis: Prepared via nucleophilic substitution reactions involving 2-trifluoromethoxyphenol .

Doxophylline (7-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione)

- Key Differences : Attaches the dioxolane-methyl group to a purine-dione scaffold.

- Properties :

Comparative Data Table

Key Research Findings and Contrasts

- Reactivity : The dioxolane ring in this compound may offer chelation sites for metal catalysts, akin to N,O-bidentate directing groups observed in related compounds (e.g., ). However, its discontinued status limits experimental validation .

- Thermal Stability : Dioxolane derivatives generally exhibit lower thermal stability compared to methoxy or halogenated analogues due to ring strain .

- Toxicity : Unlike 2,6-xylidine (a dimethylaniline derivative with SLOT toxicity levels of 1.554 × 10⁴ ppm), the dioxolane-containing compound lacks documented toxicity data, though its structural complexity warrants caution .

Biological Activity

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various studies highlighting its activity against different pathogens.

The synthesis of this compound typically involves the reaction of 2,6-dimethylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. This process yields the desired dioxolane structure, which is crucial for its biological activity. The compound's molecular formula is , with a molecular weight of approximately 218.24 g/mol.

Antimicrobial Properties

Research indicates that compounds containing dioxolane structures often exhibit significant antimicrobial activity. For instance, a study on various 1,3-dioxolanes demonstrated that many derivatives showed effective antibacterial and antifungal properties against multiple strains. Notably:

- Antibacterial Activity : this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Antifungal Activity : The compound also displayed antifungal effects against Candida albicans, a common pathogenic yeast.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 625 - 1250 | Moderate to High |

| Enterococcus faecalis | 625 | High |

| Candida albicans | <1000 | Moderate |

| Pseudomonas aeruginosa | Not effective | None |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxolane ring may interact with cellular macromolecules such as proteins and nucleic acids. This interaction could disrupt essential cellular processes leading to cell death or inhibition of growth in pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antibacterial Properties : A recent study synthesized various dioxolane derivatives and tested their antibacterial efficacy. The results indicated that compounds similar to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Antifungal Screening : Another research effort focused on the antifungal properties of dioxolanes where this compound was included in a broader screening of dioxolane derivatives. It was found to be effective against Candida albicans, similar to other structurally related compounds .

- Potential as an Anticancer Agent : Preliminary studies suggest that this compound might have anticancer properties due to its ability to inhibit certain mitochondrial enzymes involved in cancer cell metabolism . Further research is necessary to elucidate these effects fully.

Q & A

Q. Basic

- ¹H/¹³C NMR : Expect resonances for aromatic protons (δ 6.8–7.2 ppm, split due to dimethyl substitution), dioxolane protons (δ 4.8–5.2 ppm), and methyl groups (δ 2.2–2.5 ppm). The dioxolane oxygen’s deshielding effect shifts adjacent protons upfield .

- X-ray crystallography : Confirms spatial arrangement; the dioxolane ring typically adopts an envelope conformation, with intermolecular hydrogen bonds (O–H⋯N, C–H⋯O) stabilizing the crystal lattice .

- IR spectroscopy : C-O-C stretching (~1,100 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) are diagnostic .

How can researchers resolve discrepancies in NMR chemical shift assignments for derivatives of this compound?

Advanced

Discrepancies often arise from solvent effects, stereochemistry, or impurities. To resolve:

- Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering in dioxolane).

- Use 2D NMR techniques (COSY, HSQC) to correlate proton and carbon signals, clarifying ambiguous assignments .

- Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to validate structural hypotheses .

What computational approaches are suitable for predicting the reactivity and intermolecular interactions of this compound in catalytic processes?

Q. Advanced

- Density Functional Theory (DFT) : Models electronic transitions, frontier molecular orbitals (HOMO/LUMO), and regioselectivity in electrophilic substitutions. For example, predict activation energies for reactions at the para position of the dimethylbenzene moiety .

- Molecular Dynamics (MD) simulations : Study solvent effects on dioxolane ring flexibility or aggregation behavior in nonpolar solvents.

- Docking studies : Explore interactions with biological targets (e.g., enzymes), leveraging crystallographic data from related compounds like doxofylline .

What are the critical considerations for selecting solvents in the purification of this compound, and how does solubility impact crystallization?

Q. Basic

- Solubility : Use dimethyl phthalate or dichlorobenzene for dissolution, as the compound is insoluble in water but soluble in aromatic solvents .

- Crystallization : Slow cooling from a saturated solution in ethanol/water mixtures (1:1) yields high-purity crystals. Avoid protic solvents that may hydrolyze the dioxolane ring .

How can hydrogen bonding interactions, observed in crystallographic studies, influence the design of derivatives with enhanced biological activity?

Advanced

Hydrogen bonds (e.g., O–H⋯N) stabilize ligand-receptor interactions. Modifying the dioxolane’s substituents (e.g., introducing electron-withdrawing groups) can enhance binding affinity. For example, replacing methyl groups with fluorine atoms increases electronegativity, strengthening hydrogen bonds in analogs like doxofylline .

What are the common by-products formed during synthesis, and how can chromatographic techniques separate them?

Q. Basic

- By-products : Unreacted brominated intermediates, ring-opened dioxolane derivatives, or regioisomers.

- Separation : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate, 4:1 to 1:1). HPLC with a C18 column and acetonitrile/water mobile phase resolves polar impurities .

What strategies enhance regioselectivity in electrophilic substitution reactions of this compound?

Q. Advanced

- Steric directing : The 2,6-dimethyl groups block ortho positions, favoring para substitution.

- Catalyst choice : Lewis acids like FeCl₃ polarize electrophiles, directing them to electron-rich regions (e.g., dioxolane-adjacent positions) .

- Temperature control : Lower temperatures (0–5°C) reduce kinetic competition, favoring thermodynamically stable products .

Notes

- Referenced evidence aligns with synthesis, characterization, and computational methodologies critical for academic research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.